2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction . For example, the reaction between 2-aminophenol and an aromatic aldehyde in acetonitrile at 60°C for 15–25 minutes using TiO2–ZrO2 as a catalyst can yield the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Exhibits unique structural features and potential biological activities.
Uniqueness
2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide stands out due to its versatile synthetic routes, diverse chemical reactivity, and wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O2/c16-14(18)9-10-5-7-11(8-6-10)15-17-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H2,16,18) |
InChI Key |
NOYRIHCKRFZVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CC(=O)N |
Origin of Product |
United States |
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